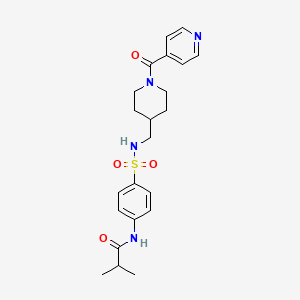

N-(4-(N-((1-isonicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

An efficient, eco-friendly, and green synthesis method has been reported for spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, which includes our compound X . The synthesis was carried out in ethanol at room temperature, resulting in up to 90% yield. Spectroscopic methods were used to verify the molecular structures of the synthesized compounds.科学的研究の応用

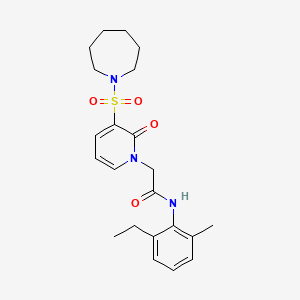

Antibiotic Development and Antimicrobial Evaluation

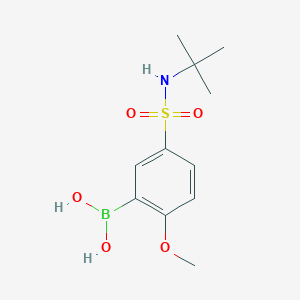

Antimicrobial Agents : Compounds incorporating sulfamoyl moieties have been synthesized and evaluated for their antimicrobial properties. For example, new heterocyclic compounds bearing a sulfamoyl moiety were synthesized for use as antimicrobial agents, showing promising results against various bacterial and fungal strains (Darwish et al., 2014).

Enzyme-Linked Immunosorbent Assay (ELISA) Development : Broad specificity antibodies for sulfonamide antibiotics were generated to develop a highly sensitive ELISA for analyzing milk samples. This showcases the application of sulfonamide derivatives in developing detection methods for antibiotics, particularly in food safety and veterinary medicine (Adrián et al., 2009).

Cancer Research and Therapy

Antitumor Properties : Sulfonamide-derived compounds, including those with sulfamoyl groups, have been explored for their antitumor properties. They have been investigated as carbonic anhydrase inhibitors with potential applications in cancer therapy, highlighting their role in designing novel therapeutic approaches for treating hypoxic tumors (Winum et al., 2003).

Material Science and Environmental Applications

Nanofiltration Membranes : Novel sulfonated thin-film composite nanofiltration membranes have been developed with improved water flux for the treatment of dye solutions, demonstrating the application of sulfonated compounds in creating more efficient and environmentally friendly water treatment technologies (Liu et al., 2012).

作用機序

Target of Action

The primary target of the compound N-(4-(N-((1-isonicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is the human MLKL (Mixed Lineage Kinase Domain-Like Protein) . MLKL is a key component in the necroptosis pathway, a form of programmed cell death .

Mode of Action

This compound acts as an inhibitor of the human MLKL . It covalently modifies Cys88, a critical residue in the MLKL, thereby blocking its function . This inhibition prevents the formation of the necrosome complex, a crucial step in the necroptosis pathway .

Biochemical Pathways

The compound this compound affects the necroptosis pathway. By inhibiting MLKL, it prevents the formation of the necrosome complex, which is essential for the execution of necroptosis . The downstream effects include the prevention of cell death via necroptosis, potentially influencing disease processes where this form of cell death is implicated .

Pharmacokinetics

It is mentioned that the compound is cell-permeable , suggesting it can cross cell membranes and reach its target within cells.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of necroptosis. By blocking the function of MLKL, it prevents the execution of this form of programmed cell death . This could potentially have therapeutic implications in diseases where necroptosis plays a role.

特性

IUPAC Name |

2-methyl-N-[4-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S/c1-16(2)21(27)25-19-3-5-20(6-4-19)31(29,30)24-15-17-9-13-26(14-10-17)22(28)18-7-11-23-12-8-18/h3-8,11-12,16-17,24H,9-10,13-15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSAXYAOBXNRJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(methylthio)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2699480.png)

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B2699483.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2699484.png)

![6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride](/img/structure/B2699486.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2699487.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2699492.png)

![2-Chloro-N-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2699495.png)

![(5Z)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2699500.png)

![4-[(2-Phenylpropyl)amino]phenol](/img/structure/B2699502.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide](/img/structure/B2699503.png)